D-Amino Acid Incorporation Correlates with Proteolytic Stability in Peptide Therapeutics
Incorporating D-amino acids, such as the D-Glu residue from H-D-Glu-OtBu, is a validated strategy to enhance a peptide's resistance to enzymatic degradation. While this is a class-level property, it is the primary driver for selecting the D-enantiomer over the more common and often cheaper L-enantiomer. A systematic review confirms that D-amino acid substitution can significantly increase a peptide's half-life in biological systems, as mammalian proteases generally fail to recognize and cleave peptide bonds formed with D-amino acids [1].
| Evidence Dimension | Proteolytic stability |
|---|---|
| Target Compound Data | Incorporation of D-Glu (via H-D-Glu-OtBu) is expected to enhance resistance to proteases compared to L-Glu. |
| Comparator Or Baseline | Peptides containing exclusively L-amino acids |
| Quantified Difference | While a universal quantitative difference is not available, studies on D-amino acid substitution show increases in peptide half-life ranging from several-fold to complete resistance depending on the specific protease and sequence context [1]. |
| Conditions | In vitro protease assays and in vivo pharmacokinetic studies as reviewed [1]. |
Why This Matters
This property is critical for developing peptide-based therapeutics with prolonged action in vivo, directly impacting drug efficacy and dosing frequency.
- [1] Feng, Z.; Xu, B. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Biomolecular Concepts 2016, 7, 179-187. View Source
